rac-tert-butyl (3aR,6aR)-1-[3-(prop-2-enamido)propanoyl]-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-tert-butyl (3aR,6aR)-1-[3-(prop-2-enamido)propanoyl]-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate is a complex organic compound known for its unique structural features and diverse applications in scientific research. This compound is a part of the broader family of pyrrole derivatives, which are often significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (3aR,6aR)-1-[3-(prop-2-enamido)propanoyl]-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate typically involves a multi-step process:
Initial Formation: : Starting with a suitable pyrrole precursor, the compound undergoes a series of alkylation and acylation reactions.
Amide Formation: : This step involves introducing the prop-2-enamido group, often through an amide bond formation reaction.
Final Tert-butylation: : The tert-butyl group is introduced in the final steps through a tert-butyl esterification reaction. Each step requires careful control of reaction conditions such as temperature, pH, and the use of specific catalysts or reagents.
Industrial Production Methods: Industrial production scales up the laboratory methods using more robust equipment and often employs continuous flow techniques to enhance yield and efficiency. Strict quality control measures are in place to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation, typically using reagents such as potassium permanganate or hydrogen peroxide, leading to various oxidative products.
Reduction: : Reduction reactions can convert certain functional groups within the compound, often using reagents like lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the functional groups on the pyrrole ring, depending on the desired outcome.
Common Reagents and Conditions: Common reagents include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon for hydrogenation reactions. Typical conditions involve controlling temperature, solvent choice, and reaction time to optimize yield and selectivity.
Major Products: The major products formed depend on the specific reaction pathway, but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Rac-tert-butyl (3aR,6aR)-1-[3-(prop-2-enamido)propanoyl]-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate has several applications:
Chemistry: : As an intermediate in the synthesis of other complex molecules.
Biology: : Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory or anti-cancer activities.
Industry: : Used in materials science for the development of novel polymers or coatings.
Mechanism of Action
The compound exerts its effects through various molecular targets:
Enzyme Inhibition: : Inhibits specific enzymes by binding to their active sites.
Receptor Modulation: : Modulates receptor activity, influencing cellular signaling pathways.
Pathways Involved: : Involves pathways related to cellular metabolism and signal transduction, impacting processes such as cell growth and differentiation.
Comparison with Similar Compounds
When compared to similar pyrrole derivatives:
Uniqueness: : The presence of the tert-butyl group and the prop-2-enamido moiety sets it apart, providing unique chemical properties and reactivity.
Similar Compounds: : Other pyrrole derivatives include compounds like pyrrole-2-carboxylic acid and 1-methylpyrrole, which share some structural similarities but differ in functional groups and biological activity.
This intricate structure and diverse application spectrum make rac-tert-butyl (3aR,6aR)-1-[3-(prop-2-enamido)propanoyl]-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate a compound of significant interest in various fields of research. What else would you like to dive into?
Properties
IUPAC Name |
tert-butyl (3aS,6aS)-1-[3-(prop-2-enoylamino)propanoyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4/c1-5-14(21)18-8-6-15(22)20-9-7-12-10-19(11-13(12)20)16(23)24-17(2,3)4/h5,12-13H,1,6-11H2,2-4H3,(H,18,21)/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVOXKLQIFNUAW-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCN(C2C1)C(=O)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCN([C@@H]2C1)C(=O)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.